Product packaging for 2,3-Dimethylquinoline-4-carboxylic acid(Cat. No.:CAS No. 7120-25-4)

2,3-Dimethylquinoline-4-carboxylic acid

Cat. No.: B3025239
CAS No.: 7120-25-4
M. Wt: 201.22 g/mol
InChI Key: HBLZFANAJAJVRQ-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoline-4-carboxylic acid (CAS 7120-25-4) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol [ ][ ]. This quinoline-4-carboxylic acid derivative is a solid supplied for research and development purposes only [ ]. Quinoline-4-carboxylic acid derivatives are recognized as a privileged scaffold in medicinal chemistry with diverse biological activities. A significant area of research for this class of compounds is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) [ ]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression, making it a promising target for anticancer and anti-inflammatory therapies [ ]. The core quinoline-4-carboxylic acid structure, including compounds like brequinar, is known to form critical interactions, such as a salt bridge with residue R136 in the enzyme's active site [ ]. The specific substitution pattern on the 2,3-dimethylquinoline scaffold makes it a valuable intermediate for exploring structure-activity relationships and optimizing drug-like properties such as potency and aqueous solubility [ ]. The synthesis of quinoline-4-carboxylic acids is classically achieved via the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, such as acetone, in the presence of a base [ ][ ]. Alternative modern synthetic routes may also employ coupling reactions like the Suzuki reaction to introduce diverse substituents at a later stage [ ]. This product is intended for research use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals [ ]. Please refer to the Safety Data Sheet for detailed handling and hazard information. The product should be stored sealed in a dry, cool place at room temperature [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B3025239 2,3-Dimethylquinoline-4-carboxylic acid CAS No. 7120-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLZFANAJAJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303583
Record name 2,3-dimethylquinoline-4-carboxylic acid
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7120-25-4
Record name NSC159214
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Record name 2,3-dimethylquinoline-4-carboxylic acid
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Record name 2,3-dimethylquinoline-4-carboxylic acid
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Synthetic Methodologies and Chemical Synthesis Strategies for 2,3 Dimethylquinoline 4 Carboxylic Acid

Established Reaction Pathways for Quinoline-4-carboxylic Acid Synthesis

The primary methods for constructing the quinoline-4-carboxylic acid core involve condensation and cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. The choice of reaction is dictated by the availability of starting materials and the desired substitution pattern.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a prominent method for preparing 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgscribd.comresearchgate.net This pathway is particularly well-suited for the synthesis of 2,3-dimethylquinoline-4-carboxylic acid, where isatin serves as the precursor for the benzene ring and the 4-carboxylic acid group, while butan-2-one (methyl ethyl ketone) provides the atoms for the 2,3-dimethyl substituted pyridine ring.

The scope of the Pfitzinger reaction is broad, allowing for various substituted isatins and a wide range of ketones, making it a versatile tool for generating diverse quinoline (B57606) derivatives. researchgate.netjocpr.com However, the reaction has limitations. It is generally inefficient with aldehydes like acetaldehyde, likely due to their instability in the strongly alkaline conditions required for the reaction. sciencemadness.org Furthermore, certain ketones, such as biacetyl, may undergo self-condensation more readily than reacting with the isatin intermediate, leading to the formation of tars instead of the desired product. sciencemadness.org

A specific, high-yield synthesis of this compound has been demonstrated using isatin and butan-2-one, achieving yields between 75% and 84%. sciencemadness.org

The mechanism of the Pfitzinger reaction proceeds through a well-understood sequence of steps. wikipedia.orgijsr.net

Ring Opening: The reaction is initiated by the attack of a strong base, typically potassium hydroxide (B78521), on the amide bond of isatin (Structure 1 ). This hydrolyzes the five-membered ring to form the potassium salt of 2-aminophenylglyoxylic acid, also known as isatinoate (Structure 2 ). wikipedia.orgsciencemadness.org

Condensation: The aniline (B41778) moiety of the isatinoate intermediate then reacts with the carbonyl group of the ketone (e.g., butan-2-one). This condensation forms an imine intermediate (a Schiff base, Structure 3 ). wikipedia.orgijsr.net

Tautomerization and Cyclization: The imine tautomerizes to its more stable enamine form (Structure 4 ). wikipedia.orgijsr.net This is followed by an intramolecular cyclization, where the enamine attacks the keto group, forming a new six-membered ring.

Dehydration: The final step is a dehydration (loss of a water molecule) from the cyclic intermediate, which results in the aromatization of the newly formed pyridine ring, yielding the final substituted quinoline-4-carboxylic acid product (Structure 5 ). wikipedia.orgijsr.net

Achieving high yields and purity in the Pfitzinger reaction often requires careful optimization of the reaction conditions. numberanalytics.comnumberanalytics.com A key modification to the standard procedure involves a two-step addition of reagents. sciencemadness.org Instead of mixing all reactants at once, which can lead to complex mixtures and tar formation, a preferred method involves first dissolving the isatin in the strong alkali solution (e.g., aqueous KOH) and heating it. sciencemadness.org This ensures the complete ring-opening to the isatinoate intermediate. The ketone is then added slowly to this solution. This sequential addition leads to a cleaner reaction and significantly improves the yield of the desired this compound. sciencemadness.org

The choice of solvent and temperature is also critical. The reaction is typically carried out by refluxing in an aqueous or alcoholic solution of a strong base like potassium hydroxide. sciencemadness.orgijsr.net The table below summarizes a reported successful synthesis.

Starting Material 1Starting Material 2BaseSolventTemperatureTimeYieldReference
IsatinButan-2-onePotassium Hydroxide (KOH)Water (H₂O)RefluxNot Specified75.5% - 84% sciencemadness.org

The Friedländer synthesis is another fundamental method for preparing quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group, catalyzed by either acid or base. organic-chemistry.orgcdnsciencepub.com To synthesize this compound via this route, the required starting materials would be a derivative of 2-aminobenzoylformic acid and butan-2-one.

The mechanism can proceed through two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type condensation. wikipedia.orgcdnsciencepub.com A key advantage of the Friedländer synthesis is that the substitution pattern on the benzene ring is predetermined by the choice of the 2-aminoaryl carbonyl compound. cdnsciencepub.com For unsymmetrical ketones like butan-2-one, the reaction typically proceeds through the more stable, thermodynamically favored enolate, which allows for predictable regiochemistry in the resulting pyridine ring. cdnsciencepub.com Studies on the reaction between 2-aminobenzaldehydes and methyl-n-alkyl ketones have shown that this method can effectively produce 2,3-disubstituted quinolines, establishing a precedent for forming the required 2,3-dimethyl substitution pattern. cdnsciencepub.com

The Doebner-Miller reaction is an acid-catalyzed synthesis that typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.orgsynarchive.com This method is considered a variation of the Skraup synthesis. nih.gov The standard Doebner-Miller reaction generally yields 2- and/or 4-substituted quinolines, making its direct utility for synthesizing a 2,3-disubstituted product limited. nih.govgriffith.edu.au

However, a closely related reaction, the Doebner reaction , is highly relevant for the synthesis of quinoline-4-carboxylic acids. nih.gov The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. nih.goviipseries.org While this method directly incorporates the 4-carboxylic acid group from pyruvic acid, its standard form does not yield the 2,3-dimethyl substitution pattern. Significant modifications to the starting materials would be necessary to adapt this reaction for the synthesis of the target compound, and it is not considered a primary route.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgnih.gov The mechanism proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org A primary characteristic of the Combes reaction is that it typically produces 2,4-disubstituted quinolines. iipseries.orgwikipedia.org

Due to this inherent regioselectivity, the Combes reaction is not a suitable or relevant method for the direct synthesis of this compound, as the substitution pattern of the product does not match the desired 2,3-disubstitution of the target molecule.

Summary of Synthetic Reactions

Reaction NameKey ReactantsTypical Product SubstitutionApplicability to Target Compound
Pfitzinger ReactionIsatin + Carbonyl Compound (with α-CH₂)2,3-Disubstituted-4-carboxylic acidHigh (Primary Method)
Friedländer Condensation2-Aminoaryl Ketone/Aldehyde + Carbonyl Compound (with α-CH₂)Variable, can produce 2,3-disubstitutionModerate (Requires specific starting materials)
Doebner-Miller ReactionAniline + α,β-Unsaturated Carbonyl2- and/or 4-SubstitutedLow (Incorrect substitution pattern)
Combes ReactionAniline + β-Diketone2,4-DisubstitutedVery Low (Incorrect substitution pattern)

The Pfitzinger Reaction: Principles, Scope, and Limitations for this compound Formation

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly prioritizes the development of efficient, environmentally benign, and sustainable methods. In the context of quinoline-4-carboxylic acid synthesis, several innovative strategies have emerged that offer significant advantages over classical methods.

Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids

Microwave-assisted organic synthesis has been established as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not extensively documented, the general applicability of this technique to the synthesis of the quinoline-4-carboxylic acid core is well-established.

Microwave irradiation has been successfully employed in the Pfitzinger and Doebner reactions, which are classical methods for quinoline-4-carboxylic acid synthesis. For instance, the reaction of isatins with carbonyl compounds, a cornerstone of the Pfitzinger synthesis, can be significantly expedited under microwave conditions. This approach typically involves heating the reactants in a sealed vessel, allowing for temperatures and pressures to exceed the boiling point of the solvent, thereby dramatically increasing the reaction rate. The key advantages of this method are the rapid reaction times and often improved yields.

A hypothetical microwave-assisted synthesis of this compound would likely involve the reaction of isatin with butan-2-one under basic conditions, irradiated with microwaves. The anticipated benefits would be a reduction in reaction time from hours to minutes and potentially a higher yield of the desired product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids (General)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Energy Consumption HighLow
Yields Often moderateGenerally higher
By-products Can be significantOften reduced
Solvent Usage Can be substantialOften reduced or solvent-free

This table presents a generalized comparison based on literature for the synthesis of various quinoline-4-carboxylic acid derivatives.

One-Pot and Multicomponent Reactions

To synthesize this compound via a Doebner-type reaction, one could envision a reaction between an appropriate aniline, acetaldehyde, and 2-oxobutanoic acid. However, the more common Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, can also be considered a one-pot process. In this context, the reaction of isatin with butan-2-one under basic conditions would proceed through several in-situ steps, including the ring-opening of isatin, condensation with the ketone, and subsequent cyclization and dehydration to form the quinoline ring.

The primary advantages of these one-pot approaches are their operational simplicity, time and cost-effectiveness, and the ability to generate molecular diversity by varying the starting components.

Catalyst-Free and Environmentally Conscious Methodologies

A growing trend in organic synthesis is the development of catalyst-free and environmentally friendly reaction conditions. While many traditional methods for quinoline synthesis rely on catalysts, which can be toxic or expensive, recent research has explored catalyst-free alternatives.

For the synthesis of quinoline-4-carboxylic acids, some studies have reported successful Doebner reactions conducted in ethanol (B145695) under reflux conditions without the need for an external catalyst. researchgate.net The inherent reactivity of the starting materials under thermal conditions is sufficient to drive the reaction to completion. This approach simplifies the experimental procedure and avoids the environmental and economic costs associated with catalyst use and removal.

Furthermore, the use of greener solvents, such as water or bio-based solvents, is a key aspect of environmentally conscious methodologies. The Pfitzinger reaction, for example, is often carried out in aqueous or ethanolic solutions of a base, which are more environmentally benign than many organic solvents. The development of solvent-free reaction conditions, where the reactants are heated together without a solvent, represents an even more sustainable approach, minimizing waste and environmental impact.

Regioselective Synthesis of this compound Isomers

The synthesis of this compound from unsymmetrical starting materials introduces the challenge of regioselectivity. Specifically, the Pfitzinger reaction of isatin with an unsymmetrical ketone like butan-2-one (methyl ethyl ketone) can potentially lead to the formation of two different regioisomers: this compound and 2-ethyl-quinoline-4-carboxylic acid.

The regioselectivity of the Pfitzinger reaction is influenced by the reaction conditions and the nature of the ketone. The initial step of the reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl group of the opened isatin intermediate. In the case of butan-2-one, two different enolates can be formed: one from the deprotonation of the methyl group and another from the deprotonation of the methylene (B1212753) group.

Generally, the reaction tends to favor the formation of the more substituted, thermodynamically more stable enolate, which would lead to the formation of 2-ethyl-quinoline-4-carboxylic acid. However, under certain conditions, the less substituted, kinetically favored enolate may be formed, leading to the desired this compound. Factors such as the base used, reaction temperature, and reaction time can influence the ratio of the two isomers.

Controlling the regioselectivity of this reaction is a key challenge in the synthesis of pure this compound. Further research into optimizing reaction conditions or employing directing groups could provide a more selective route to the desired isomer. A detailed study of the reaction mechanism under various conditions would be necessary to fully understand and control the regiochemical outcome.

Table 2: Potential Isomeric Products from the Pfitzinger Reaction of Isatin and Butan-2-one

IsomerStructureIUPAC Name
1 This compound
2 2-Ethylquinoline-4-carboxylic acid

Note: The images in the table are illustrative placeholders.

Chemical Reactivity and Derivatization Strategies of 2,3 Dimethylquinoline 4 Carboxylic Acid

Functional Group Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is the most accessible functional handle for derivatization, readily undergoing reactions typical of aromatic acids, such as esterification, amide formation, and decarboxylation.

Esterification Reactions and Ester Hydrolysis

2,3-Dimethylquinoline-4-carboxylic acid can be converted to its corresponding esters through various standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, for substrates that may be sensitive to strong acids, milder methods can be employed. One such method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol.

While the formation of esters is generally straightforward, the subsequent hydrolysis to regenerate the carboxylic acid can present challenges. Research on closely related quinoline (B57606) structures has shown that the presence of a methyl group at the C3 position can sterically hinder the hydrolysis of an adjacent ester at C4. nih.gov Mild hydrolysis conditions, such as using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) at room temperature, are often insufficient. nih.gov Harsher conditions, requiring strong bases like NaOH and elevated temperatures (above 60 °C), may be necessary to facilitate the reaction. nih.gov However, these forceful conditions can promote undesirable side reactions, such as decarboxylation. nih.gov A more effective and cleaner method for cleaving methyl esters in such sterically hindered systems is the use of Lewis acids like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. nih.gov

ReactionReagents and ConditionsProductNotes
Esterification R-OH, H₂SO₄ (catalyst), Reflux2,3-Dimethylquinoline-4-carboxylate esterStandard Fischer esterification.
Esterification R-OH, DCC, DMAP, CH₂Cl₂2,3-Dimethylquinoline-4-carboxylate esterSteglich esterification, suitable for acid-sensitive substrates.
Ester Hydrolysis (Harsh) NaOH, THF/H₂O, >60 °CThis compoundRequired for sterically hindered esters; may cause side reactions. nih.gov
Ester Hydrolysis (Mild) BBr₃, CH₂Cl₂, Room TemperatureThis compoundEffective for cleaving methyl esters with minimal side products. nih.gov

Amide Formation and Coupling Chemistry

The synthesis of amides from this compound is a key transformation for creating analogues with potential biological activity. This conversion is typically achieved using peptide coupling agents that activate the carboxylic acid in situ for reaction with a primary or secondary amine.

A variety of modern coupling reagents can be utilized for this purpose. Agents like 1-propylphosphonic anhydride (B1165640) (T3P®) are effective for coupling isonicotinic acid derivatives with diaminoalkanes in the presence of a weak base like triethylamine. nih.gov Other common peptide coupling reagents include benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and N,N'-dicyclohexylcarbodiimide (DCC). rsc.org The general procedure involves dissolving the carboxylic acid in an anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of the coupling agent, a base (if necessary), and the desired amine. These reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture. The Ugi four-component reaction offers a more complex but powerful alternative, combining a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to rapidly generate N-acylamino acid amide structures. researchgate.net

Coupling AgentBase (Typical)Solvent (Typical)Key Features
1-Propylphosphonic Anhydride (T3P®)TriethylamineDMF, DMSOEffective for pyridine-based carboxylic acids. nih.gov
DCC (N,N'-dicyclohexylcarbodiimide)None or DMAPDCM, THFWidely used, forms a urea (B33335) byproduct. rsc.org
BOP ReagentTriethylamine, DIPEADMFHigh efficiency, often used in peptide synthesis.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a significant reaction pathway for quinoline-4-carboxylic acids, sometimes occurring as an unwanted side reaction. Aromatic carboxylic acids are generally susceptible to decarboxylation when subjected to high temperatures. researchgate.net The reaction can be facilitated by heating the carboxylic acid in a high-boiling solvent, and sometimes a catalyst like copper powder is used, particularly when heating in a quinoline solution. lneya.com

In the context of this compound derivatives, decarboxylation has been observed to occur concurrently with other reactions, especially under harsh conditions. For instance, attempts at ester hydrolysis using strong base at elevated temperatures can lead to significant decarboxylation as a competing side product. nih.gov This suggests that the quinoline ring system can stabilize the intermediate formed upon loss of CO₂, making the process more favorable than in other aromatic systems. Controlled decarboxylation of heterocyclic carboxylic acids can also be achieved under specific conditions, such as heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst at temperatures ranging from 85-150 °C. google.com

Modifications of the Quinoline Ring System

Beyond the carboxylic acid, the quinoline ring itself offers sites for further chemical modification, including substitution on the benzenoid ring and reactions involving the lone pair of electrons on the pyridine (B92270) nitrogen.

Substitutions on the Benzenoid Moiety

Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzenoid portion (positions 5, 6, 7, and 8). The reactivity and regioselectivity are governed by the electronic effects of the existing substituents. The pyridine ring acts as a deactivating group towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Similarly, the carboxylic acid group at the 4-position is a strong deactivating group. Conversely, the methyl groups at positions 2 and 3 are weakly activating.

For the parent quinoline molecule, electrophilic substitution reactions like nitration and halogenation preferentially occur at the 5- and 8-positions. This preference is attributed to the ability of these positions to better stabilize the cationic intermediate (arenium ion) without disrupting the aromaticity of the pyridine ring. Given the strong deactivating effect of the 4-carboxylic acid group in this compound, harsh reaction conditions would likely be required for electrophilic substitution. The substitution would still be expected to favor the 5- and 8-positions.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of the quinoline system possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions such as N-oxide formation and quaternization.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring system, making it more electron-deficient and influencing the regioselectivity of subsequent reactions. For the closely related 2-methylquinoline-4-carboxylic acid, N-oxidation can be achieved by reacting it with an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid. vulcanchem.com This reaction yields 4-carboxy-2-methylquinoline 1-oxide. vulcanchem.com A similar outcome would be expected for the 2,3-dimethyl analogue.

Quaternization: The nitrogen atom can also act as a nucleophile and attack an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfonate, to form a quaternary ammonium (B1175870) salt. These reactions typically require heating the quinoline derivative with the alkylating agent, sometimes in a solvent or neat. mdpi.com For example, pyridine and isoquinoline (B145761) react with alkyl tosylates at elevated temperatures (e.g., 70 °C) to yield the corresponding N-alkylated quaternary salts. mdpi.com The quaternization of this compound would result in a positively charged pyridinium (B92312) ring, significantly altering the molecule's physical and chemical properties.

Alkylation and Arylation of Methyl Groups

The methyl groups at the C2 and C3 positions of the quinoline ring are potential sites for functionalization, although they are generally less reactive than the aromatic C-H bonds of the quinoline core. Their reactivity stems from the slight acidity of the C(sp³)–H bonds, which can be enhanced by the electron-withdrawing nature of the heterocyclic ring.

Classically, the alkylation of methyl groups on quinoline scaffolds required deprotonation with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. oup.com However, these harsh conditions are often incompatible with sensitive functional groups. Modern synthetic methods have shifted towards transition-metal-catalyzed C–H activation, which offers a milder and more atom-economical approach.

A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as the alkylating agents. oup.com This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a metal catalyst, followed by an aldol-type condensation with the deprotonated methylquinoline. The final step is the hydrogenation of the resulting alkene by the metal-hydride species, which regenerates the catalyst. acs.org Several transition metals have been shown to effectively catalyze this transformation on methylquinoline substrates. For instance, dual catalyst systems such as RuHCl(CO)(PPh₃)₃ and InCl₃·4H₂O have been successfully employed. oup.com Other effective catalysts include complexes of iridium, cobalt, manganese, and platinum. acs.orgmdpi.comresearchgate.net

The arylation of these methyl groups is less common but can be achieved. Rhodium(III) catalysis has been used for the direct arylation of the C(sp³)–H bond of 8-methylquinoline (B175542) with diazo compounds, demonstrating a pathway to form C-C bonds with aryl moieties. rsc.org Additionally, catalyst-free [5+1] annulation reactions between 2-methylquinolines and diynones have been developed to synthesize 2-arylated quinoline derivatives. nih.govrsc.org

Catalyst/SystemReaction TypeAlkylating/Arylating AgentKey FeaturesReference
RuHCl(CO)(PPh₃)₃ / InCl₃·4H₂OAlkylationAlcoholsDual catalyst system operating via borrowing hydrogen methodology. oup.com
[Ir(OH)(cod)]₂ / PPh₃ / t-BuOKAlkylationAlcoholsEfficient and selective alkylation providing good to excellent yields. acs.org
Cobalt or Pt/Al₂O₃AlkylationAlcoholsHeterogeneous (Pt) or homogeneous (Co) catalysis for C–H alkylation. mdpi.com
Mn(II) ComplexesAlkylationAlcoholsUtilizes earth-abundant manganese via borrowing hydrogen strategy. researchgate.net
[Cp*RhCl₂]₂ / AgSbF₆ArylationDiazo CompoundsDirect, chelation-assisted arylation of the primary C(sp³)–H bond. rsc.org

Advanced Coupling Reactions for Extended Molecular Architectures

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simpler precursors. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended molecular architectures based on the this compound framework.

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. organic-chemistry.org The general catalytic cycle involves three key steps: the oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

In the context of quinoline synthesis, the Suzuki reaction is frequently used to introduce aryl or heteroaryl substituents. This typically involves a precursor, such as a bromo-substituted quinoline derivative, which can be coupled with a variety of arylboronic acids. mdpi.com The reaction conditions often employ a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃). nih.govmdpi.com The use of specialized dialkylbiaryl phosphine (B1218219) ligands, such as SPhos and XPhos, has significantly expanded the scope of the reaction to include more challenging substrates like heteroaryl chlorides. nih.gov

A more advanced approach is the decarbonylative Suzuki cross-coupling reaction. This method allows for the direct use of heterocyclic carboxylic acids as the electrophilic coupling partners, forging a new C-C bond at the position of the carboxyl group with concomitant loss of carbon monoxide. nih.gov This strategy offers a more direct route to biaryl compounds from readily available carboxylic acids, avoiding the need to first convert the acid to a halide. nih.gov

Reaction TypeSubstratesCatalyst/LigandBaseSignificanceReference
Standard Suzuki CouplingBromo-quinoline derivative + Arylboronic acidPd(PPh₃)₄K₃PO₄Classic method for C-C bond formation to build biaryl structures. mdpi.com
Suzuki Coupling of Heteroaryl ChloridesChloro-quinoline derivative + Arylboronic acidPd(OAc)₂ / SPhos or XPhosK₃PO₄Advanced ligands enable coupling of less reactive chloride substrates. nih.gov
Decarbonylative Suzuki CouplingQuinoline carboxylic acid + Arylboronic acidPd(OAc)₂ / XPhosPivalic anhydride (activator)Direct use of the carboxylic acid as a coupling partner, enhancing synthetic efficiency. nih.gov

While palladium catalysis is dominant, a variety of other transition metals are effective for functionalizing quinoline and related heterocyclic scaffolds, each offering unique reactivity profiles. These metals can catalyze a range of transformations, including C-H activation, arylation, and alkylation reactions.

Rhodium catalysts are particularly effective for direct C-H functionalization. For example, Rh(I) complexes can catalyze the direct arylation of quinolines with aryl bromides, while Rh(III) complexes facilitate the chelation-assisted arylation of C(sp³)–H bonds in substrates like 8-methylquinoline. rsc.orgescholarship.org

Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a powerful method for forming C-N bonds. This reaction has been applied to the N-arylation of 2-quinolones using phenylboronic acids as the arylating agents, demonstrating a key strategy for modifying the nitrogen atom of the quinoline core. nih.gov

As discussed previously, several other transition metals, including ruthenium, iridium, cobalt, and manganese, are used to catalyze the alkylation of methyl groups on the quinoline ring via hydrogen autotransfer mechanisms. oup.comacs.orgmdpi.comresearchgate.net These reactions highlight the broad utility of transition metals in activating otherwise inert C-H bonds to build more complex molecular frameworks.

Metal CatalystReaction TypeSubstratesKey ApplicationReference
Rhodium (Rh)C-H ArylationQuinoline + Aryl bromide or Diazo compoundDirect functionalization of aromatic C(sp²)–H or aliphatic C(sp³)–H bonds. rsc.orgescholarship.org
Copper (Cu)Chan-Lam N-Arylation2-Quinolone + Phenylboronic acidFormation of C-N bonds to introduce aryl groups on the quinoline nitrogen. nih.gov
Ruthenium (Ru) / Indium (In)C-H AlkylationMethylquinoline + AlcoholAlkylation of methyl groups via borrowing hydrogen mechanism. oup.com
Iridium (Ir)C-H AlkylationMethylquinoline + AlcoholAtom-economical alkylation of methyl substituents. acs.org
Cobalt (Co) / Manganese (Mn)C-H AlkylationMethylquinoline + AlcoholUse of earth-abundant metals for C-H functionalization. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Research on 2,3 Dimethylquinoline 4 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the interactions of its electrons and nuclei. For 2,3-dimethylquinoline-4-carboxylic acid, these methods can elucidate its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is employed to determine the optimized geometry and ground state properties of quinoline (B57606) derivatives. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can predict key structural parameters. researchgate.net These calculations would likely reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid group, which is crucial for its chemical behavior. An important feature that can be studied is the potential for an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the quinoline ring, which influences the molecule's conformation and acidity. mdpi.com

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)
ParameterDescriptionPredicted Value
C=O Bond LengthCarbonyl bond in the carboxylic acid~1.21 Å
C-O Bond LengthSingle bond in the carboxylic acid~1.35 Å
O-H Bond LengthHydroxyl bond in the carboxylic acid~0.97 Å
C4-C(OOH) Bond AngleAngle of the carboxylic acid group relative to the quinoline ring~120°
Dihedral Angle (Ring-COOH)Torsional angle defining the orientation of the carboxylic acid plane relative to the quinoline planeNear 0° or 180°

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.commdpi.com For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the quinoline ring, while the LUMO is a π*-antibonding orbital. Analysis of the FMOs helps in predicting sites for electrophilic and nucleophilic attack and understanding intramolecular charge transfer processes. nih.gov

Table 2: Representative Frontier Orbital Energies for Aromatic Carboxylic Acids
ParameterDescriptionTypical Energy Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap)Energy gap (ELUMO - EHOMO)4.0 to 5.0

DFT calculations are also a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure of synthesized this compound and to aid in the assignment of vibrational modes to specific bonds or functional groups. researchgate.net Key predicted vibrational frequencies would include the characteristic C=O stretching of the carboxylic acid group (typically around 1700-1750 cm⁻¹), O-H stretching, and various C-H and C=C stretching and bending modes associated with the substituted quinoline ring.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, particularly in different solvent environments. These simulations would model the rotation of the carboxylic acid group, the flexibility of the methyl groups, and the interactions between the molecule and surrounding solvent molecules, such as water. This analysis is crucial for understanding the molecule's solubility, stability, and how its shape might adapt when approaching a biological target.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry can be used to model the entire course of a chemical reaction, providing deep mechanistic insights. nih.gov The synthesis of the this compound core, likely via a variation of the Pfitzinger condensation reaction, can be modeled to understand its mechanism. nih.gov Such studies involve calculating the energies of reactants, products, intermediates, and transition states along the reaction coordinate. This allows researchers to determine the most energetically favorable pathway, identify rate-limiting steps, and understand how substituents (like the two methyl groups) influence the reaction's outcome and efficiency. For instance, modeling could clarify the role of the C3-methyl group in the reaction sequence. nih.gov

Structure-Activity Relationship (SAR) Studies through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcps.org It is a critical tool in drug discovery for understanding structure-activity relationships (SAR). researchgate.netresearchgate.net Derivatives of quinoline-4-carboxylic acid are known inhibitors of various enzymes, including dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer and autoimmune diseases. nih.gov

In a typical docking study, the this compound molecule would be placed into the active site of a target protein (e.g., DHODH). The simulation would then find the most stable binding pose and calculate a binding energy score. The quinoline-4-carboxylic acid scaffold is a known pharmacophore where the carboxylate group often forms critical interactions, such as a salt bridge with arginine residues and hydrogen bonds with other polar residues in the active site. nih.gov The methyl groups at the C2 and C3 positions play a significant role in defining the molecule's shape and interactions. The C3-methyl group, in particular, can limit the conformational freedom around the molecule's core, which can be entropically favorable for binding, and can also enhance solubility by minimizing intermolecular stacking. nih.gov By comparing the docking scores and binding modes of various analogs, researchers can build robust SAR models to design more potent and selective inhibitors. frontiersin.org

Table 3: Illustrative Docking Interactions for a Quinoline-4-Carboxylic Acid Scaffold in a DHODH Active Site
Molecular MoietyProtein ResidueInteraction Type
Carboxylate (COOH)Arginine (e.g., Arg136)Salt Bridge / Ionic Interaction
Carboxylate (COOH)Glutamine (e.g., Gln47)Hydrogen Bond
Quinoline RingHydrophobic Residues (e.g., Leucine, Phenylalanine)Hydrophobic/van der Waals Interactions
C2/C3-Methyl GroupsHydrophobic PocketHydrophobic/van der Waals Interactions

Research Applications and Interdisciplinary Studies Involving 2,3 Dimethylquinoline 4 Carboxylic Acid and Its Analogs

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

2,3-Dimethylquinoline-4-carboxylic acid and its broader class of quinoline-4-carboxylic acid analogs serve as pivotal intermediates and versatile building blocks in the field of complex organic synthesis. Their inherent structural framework is a common motif in a wide array of natural products and bioactive molecules. nih.gov The functional versatility of the quinoline (B57606) core, combined with the reactive carboxylic acid group, allows for extensive chemical modifications, making it a valuable scaffold for constructing more complex molecular architectures. researchgate.netnih.gov

Classic organic reactions are often employed for the synthesis of the quinoline-4-carboxylic acid core itself, which can then be further elaborated. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, and the Doebner reaction, a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid, are conventional and effective methods for constructing this scaffold. nih.govnih.gov For instance, analogs with a C3 methyl group, such as this compound, can be synthesized via the Pfitzinger reaction of a 5-substituted isatin with an appropriate propiophenone. nih.gov

Once formed, these quinoline-4-carboxylic acids become valuable precursors for a variety of transformations. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, providing a handle for further synthetic manipulations. frontiersin.orgfrontiersin.org Moreover, the quinoline ring system itself can be functionalized through reactions like carbon-carbon bond couplings (e.g., Suzuki reaction) to introduce diverse substituents and build molecular complexity. nih.gov This strategic functionalization is central to creating libraries of compounds for various research applications. nih.gov The adaptability of this scaffold has made it a recurring theme in the synthesis of compounds for medicinal chemistry and materials science. researchgate.netresearchgate.net

Advanced Materials Science Research

The unique photophysical and electronic properties of the quinoline nucleus have positioned this compound and its derivatives as promising candidates in advanced materials science. Their high thermal and chemical stability, coupled with their electron-transporting capabilities, are highly desirable traits for optoelectronic applications. researchgate.netnih.gov

Exploration in Polymeric Systems

The quinoline moiety has been successfully incorporated into polymeric structures to create materials with specific functionalities. Quinoline-based polymers are investigated for a range of applications due to the inherent properties of the quinoline ring system. researchgate.netmdpi.com For instance, novel acrylate (B77674) monomers containing a quinoline-based chalcone (B49325) have been synthesized and subsequently polymerized. nih.gov These polymers can be designed to have specific molecular weights and thermal decomposition characteristics. nih.gov The properties of polymers containing carboxylic acids can be tailored by adjusting the composition of the constituent monomers, leading to materials with applications as coatings, adhesives, and fibers. ontosight.ai The incorporation of quinoline derivatives into polymer backbones or as pendant groups can impart desirable electronic, optical, or biological properties to the final material.

Applications in Semiconductor Chemistry

In the realm of semiconductor chemistry, quinoline derivatives are recognized for their potential as organic semiconductor materials. scispace.com Their conjugated double bond system facilitates electron movement, a key characteristic for semiconductor applications. scispace.com Quinoline-based compounds are particularly noted for their electron-withdrawing nature, which plays a significant role in electron transportation processes. researchgate.netnih.gov This has led to their investigation and use in various optoelectronic and photonic devices, including organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.govresearchgate.net The ability to modify the quinoline structure allows for the tuning of energy levels and absorption spectra, which is crucial for optimizing the performance of photovoltaic cells. nih.govresearchgate.net Research has shown that conjugating quinoline derivatives with metals can alter their band gap, potentially improving their semiconductor properties for use in optical sensors and photodiodes. researchgate.netscispace.com

Biochemical and Mechanistic Biological Investigations

The structural scaffold of quinoline-4-carboxylic acids is a recurring motif in molecules designed for biochemical and biological studies, particularly in the investigation of enzyme-protein interactions.

Enzyme and Protein Binding Studies (e.g., inhibition of eIF4A ATPase activity by quinoline derivatives)

Quinoline derivatives have been central to medicinal chemistry campaigns aimed at developing specific enzyme inhibitors. A notable example is the discovery of a novel inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase with ATPase activity that is crucial for the initiation of protein synthesis.

A screening effort for inhibitors of eIF4A's ATPase activity identified a quinoline-based compound as a promising hit. nih.gov This led to a medicinal chemistry campaign to optimize the structure and improve potency. The studies revealed that substitutions on the quinoline ring were critical for inhibitory activity. For example, removing a bromine atom from the initial hit compound resulted in a significant loss of potency, highlighting the importance of the quinoline substitution for eIF4A inhibition. nih.gov Further exploration of various halogen and other group substitutions at different positions on the quinoline ring demonstrated that electronic interactions, rather than purely the size of the substituent, were a primary driver of the potent interactions between the quinoline moiety and the eIF4A binding pocket. nih.gov

Ultimately, this research produced a novel eIF4A inhibitor that functions as an RNA-competitive and ATP-uncompetitive inhibitor. nih.gov It was found to engage a previously unknown pocket in the RNA groove of eIF4A, thereby inhibiting its unwinding activity by interfering with RNA binding and suppressing ATP hydrolysis. nih.gov This work underscores the value of the quinoline scaffold as a foundational structure for developing specific biochemical probes and potential therapeutic agents that target complex enzyme mechanisms.

Interactions with Cellular Processes and Macromolecules

The quinoline scaffold, a core component of this compound, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Derivatives of quinoline have been extensively studied for their interactions with fundamental cellular processes, particularly cell proliferation and their potential as anticancer agents. ontosight.ai These compounds have been shown to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis and cell migration. researchgate.netrsc.org

Research has demonstrated that the antiproliferative activity of quinoline derivatives can be potent. For example, certain novel synthesized quinoline compounds have shown significant growth inhibitory effects against various cancer cell lines, with GI50 values in the low micromolar range. nih.gov Mechanistic studies have revealed that these effects can be linked to the inhibition of specific enzymes crucial for cell growth and survival. One such target is Pim-1 kinase, a serine/threonine kinase often implicated in prostate cancer; inhibition of this enzyme by quinoline derivatives can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net Another mechanism involves the disruption of microtubule assembly through the inhibition of tubulin polymerization, a process vital for cell division. rsc.org

Furthermore, some quinoline derivatives have been investigated for their ability to interact directly with macromolecules like DNA. researchgate.net In-silico studies suggest that certain 2,4-disubstituted quinoline-3-carboxylic acids can bind to the minor groove of the DNA duplex, particularly in A/T-rich regions, leading to DNA condensation or damage and subsequently inducing apoptosis. researchgate.netnih.gov

Quinoline Derivative ClassTarget/Cell LineObserved EffectMechanism of Action
Novel Substituted QuinolinesPC-3 (Prostate Cancer), KG-1 (Leukemia)Potent growth inhibition (GI50 = 2.61/3.56 µM for lead compound)Pim-1 kinase inhibition, cell cycle arrest, apoptosis induction. nih.gov
2,4-Disubstituted QuinolinesVarious Cancer Cell LinesCytotoxic activity, growth inhibitionCell cycle arrest, apoptosis, inhibition of angiogenesis.
Novel Quinoline DerivativesMDA-MB-231 (Breast Cancer)Antiproliferative activity (IC50 = 17 ± 0.3 μM for lead compound)Inhibition of tubulin polymerization, cell cycle arrest at G2/M phase. rsc.org
2-Styryl Quinoline-3-Carboxylic AcidsDNADNA condensation and damageBinding to the A/T minor groove region of the DNA duplex. researchgate.netnih.gov

Design and Application as Molecular Probes in Biological Systems

The rigid structure and favorable photophysical properties, such as high quantum yield, make the quinoline nucleus an excellent fluorophore for the design of molecular probes. rsc.orgresearchgate.net These synthetic fluorescent small molecules are powerful tools for visualizing and detecting biological events and analytes with high sensitivity and precision. nih.gov

The design of these probes often involves chemically modifying the quinoline scaffold to create a recognition site for a specific target. rsc.org Upon interaction with the target analyte, the probe exhibits a change in its fluorescence properties, such as quenching (decrease in intensity) or a ratiometric shift (change in emission wavelength), allowing for detection and quantification. rsc.orgacs.org

A notable application is the development of quinoline-based fluorescent sensors for metal ions. For instance, a novel sensor was designed that showed high selectivity and sensitivity for iron (Fe³⁺) through a distinct fluorescence quenching effect. rsc.org Such probes are valuable for studying the role of metal ions in biological systems. rsc.org Beyond metal ions, quinoline derivatives have been engineered into theranostic probes. One such probe was designed to detect hydrogen peroxide (H₂O₂), a key reactive oxygen species, via a ratiometric fluorescent response. This probe not only allows for the visualization of oxidative stress but also releases a therapeutic agent upon activation. acs.org

Quinoline-Based ProbeTarget AnalyteDetection MechanismApplication
Chemically Modified Quinoline FluorophoreFe³⁺ (Iron ion)Fluorescence quenchingSelective and sensitive detection of Fe³⁺ in biological systems. rsc.org
Theranostic Probe TOP-BH₂O₂ (Hydrogen Peroxide)Ratiometric fluorescence change (600 nm to 483 nm)Real-time monitoring of oxidative stress and potential therapeutic action. acs.org
General Quinoline ScaffoldsVarious AnalytesTunable photophysical propertiesDevelopment of novel probes for bioimaging and sensing applications. researchgate.net

Agrochemistry Research: Development of Novel Agro-active Compounds

In the field of agrochemistry, the quinoline scaffold is recognized for its potential in the discovery and development of new, effective pesticides. nih.govacs.org The chemical and biological diversity of quinoline derivatives makes them privileged structures for designing compounds to protect crops from pathogenic infections. researchgate.netingentaconnect.com Research in this area has accelerated, particularly in the development of novel fungicides. nih.govacs.org

The strategy involves synthesizing various quinoline derivatives and evaluating their biological activity against common agricultural pests and diseases. researchgate.net By analyzing the structure-activity relationship (SAR), researchers can identify the chemical modifications that enhance potency and selectivity, leading to the development of more efficient agrochemicals. nih.gov

Several commercial agrochemicals are based on the quinoline structure. These include the agricultural fungicide Oxolinic acid and the insecticide Flometoquin. researchgate.net The success of these compounds inspires further research into new quinoline derivatives with broad-spectrum fungicidal or insecticidal activity. researchgate.net For example, one study reported a derivative that exhibited significant inhibitory effects against Botrytis cinerea, a fungus that affects many plant species, on tomato fruits. researchgate.net

Compound Name/ClassAgrochemical TypeTarget/Use
Oxolinic acidFungicideControl of fungal diseases in crops. researchgate.net
TebufloquinFungicideControl of fungal diseases in crops. researchgate.net
FlometoquinInsecticideControl of insect pests in agriculture. researchgate.net
Novel Quinoline DerivativesFungicide (Research)Inhibition of Botrytis cinerea on tomato fruits. researchgate.net

Applications in Advanced Analytical Chemistry for Enhanced Detection and Quantification

The unique properties of the quinoline ring are also harnessed in advanced analytical chemistry for the development of sensitive and selective detection methods. rsc.orgresearchgate.net As discussed previously, quinoline derivatives are integral to the creation of fluorescent sensors. From an analytical perspective, these sensors offer significant advantages, including the ability to perform quantitative analysis with very low limits of detection (LOD). For example, a quinoline-based fluorescent sensor for Fe³⁺ was capable of quantitative analysis with a calculated LOD of 8.67 × 10⁻⁵ M. rsc.org

Beyond fluorescence, electroanalytical methods have also been employed for the detection and quantification of quinoline-based compounds. researchgate.net These techniques can offer high efficiency in measuring compounds at low concentration levels with minimal interference from other substances. researchgate.net The development of enhanced sensors, for instance by modifying electrodes, can lead to a notable increase in the electrochemical signals, allowing for impressively low detection limits in complex samples like human serum. researchgate.net These analytical tools are crucial for various fields, from environmental monitoring to clinical diagnostics.

Analytical MethodQuinoline ApplicationTarget AnalyteKey Feature
Fluorescence SpectroscopyDesigned Fluorescent SensorFe³⁺High selectivity and a low limit of detection (8.67 × 10⁻⁵ M). rsc.org
Electroanalytical MethodsEnhanced Electrochemical SensorVarious quinoline-based compoundsEfficient quantification at low concentrations with minimal interference. researchgate.net

Patent Landscape and Innovation Trends

The diverse applications of quinoline carboxylic acids are reflected in a robust patent landscape. Numerous patents have been filed for novel quinoline carboxylic acid derivatives, highlighting their commercial and scientific importance. google.comgoogle.com A significant portion of this landscape is focused on therapeutic applications, with many patents claiming new compounds with antimicrobial activity, particularly against Gram-positive microorganisms. google.com Other patents cover the use of these compounds as key intermediates in the synthesis of other valuable molecules, such as imidazolinone herbicides. epo.org

Innovation trends in this field are twofold. First, there is a continuous effort to design and synthesize novel derivatives by modifying the core quinoline-4-carboxylic acid structure. frontiersin.orgnih.gov The goal is to discover compounds with improved potency, selectivity, and pharmacological profiles for specific targets, such as histone deacetylases (HDACs) in cancer therapy. frontiersin.orgnih.gov

Patent NumberTitle/SubjectKey Innovation/Claim
US5385900AQuinoline carboxylic acid derivativesClaims novel quinolone carboxylic acid derivatives with superior antimicrobial activity. google.com
EP0257433A2Method for the preparation of quinoline-2,3-dicarboxylic acidDescribes a method for preparing quinoline diacids, which are useful intermediates for herbicidal agents. epo.org
US5324735AQuinoline carboxylic acid derivativesPresents novel quinolone carboxylic acid derivatives and their use as antimicrobial agents. google.com
General TrendSynthesis of Quinoline-4-Carboxylic AcidImprovements on classic Doebner and Pfitzinger reactions using green chemistry tools (e.g., one-pot procedures, microwave irradiation). researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.